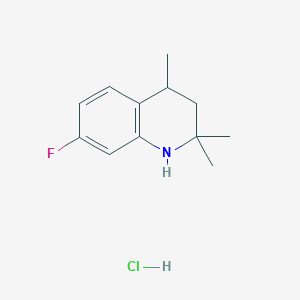

7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride

Description

7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline hydrochloride is a fluorinated tetrahydroquinoline derivative characterized by a partially saturated quinoline core. Key structural features include:

- Fluorine substitution at position 7, enhancing electronic properties and metabolic stability.

- Three methyl groups at positions 2, 2, and 4, increasing lipophilicity and steric bulk.

- Hydrochloride salt form, improving solubility and pharmaceutical applicability.

Properties

IUPAC Name |

7-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11;/h4-6,8,14H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSUYBOJSKMZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC(=C2)F)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The fluorine atom can be introduced through a halogenation reaction using a suitable fluorinating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and improve yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinoline to its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are employed.

Major Products Formed:

Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.

Reduction: Dihydroquinoline and tetrahydroquinoline derivatives, which have applications in pharmaceuticals.

Substitution: Various substituted quinolines with potential biological activity.

Scientific Research Applications

7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom can enhance the compound's binding affinity to biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

7-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS 90562-34-8; )

- Similarity Score : 0.94.

- Key Differences: Chlorine vs. Lack of methyl groups: The absence of 2,2,4-trimethyl substituents decreases lipophilicity (logP ~1.5 vs. estimated ~2.8 for the target compound).

- Applications: Chlorinated tetrahydroquinolines are intermediates in antibiotic and antimalarial drug synthesis ().

4,6-Difluoroindoline Hydrochloride (CAS 1803601-85-5; )

- Similarity Score : 0.80.

- Key Differences: Indoline vs. Quinoline Core: Indoline’s five-membered saturated ring reduces aromaticity, affecting π-π stacking interactions. Fluorine positions: Dual fluorination at positions 4 and 6 may enhance metabolic stability but reduce target selectivity compared to single-fluorine substitution.

Analogues with Functional Group Variations

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (CAS 1199813-81-4; )

- Key Differences: Ketone group at position 3: Introduces hydrogen-bonding capability, increasing solubility (logP ~1.2) but reducing blood-brain barrier permeability. Isoquinoline core: Alters electronic distribution and binding affinity compared to quinoline derivatives.

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride ()

- Key Differences :

- Trifluoromethyl group : Strong electron-withdrawing effects enhance chemical stability but may reduce nucleophilicity at the nitrogen center.

- Lack of methyl groups : Simplifies synthetic routes but diminishes steric shielding of the core structure.

Pharmacologically Relevant Analogues

(S)-2-[[(7-Fluoro-4-indanyl)oxy]methyl]morpholine Hydrochloride ()

- Key Differences: Morpholine-oxy linker: Expands the molecule’s conformational flexibility, enabling dual serotonin reuptake inhibition and 5-HT2A antagonism (as in LUBAZODONE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.